molecular formula C10H8F5NO B1624279 Propionaldehyde O-pentafluorophenylmethyl-oxime CAS No. 932710-53-7

Propionaldehyde O-pentafluorophenylmethyl-oxime

Cat. No.: B1624279
CAS No.: 932710-53-7
M. Wt: 253.17 g/mol
InChI Key: BOPZGAUHLLBMFA-HQYXKAPLSA-N
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Description

Propionaldehyde O-pentafluorophenylmethyl-oxime is a chemical compound with the molecular formula C10H8F5NO It is an oxime derivative of propionaldehyde, where the oxime group is bonded to a pentafluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionaldehyde O-pentafluorophenylmethyl-oxime typically involves the reaction of propionaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an aqueous medium at room temperature, which is both economical and environmentally friendly . The general reaction scheme is as follows:

Propionaldehyde+Hydroxylamine HydrochloridePropionaldehyde O-pentafluorophenylmethyl-oxime\text{Propionaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} Propionaldehyde+Hydroxylamine Hydrochloride→Propionaldehyde O-pentafluorophenylmethyl-oxime

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of oxime synthesis can be applied. These methods often involve the use of continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propionaldehyde O-pentafluorophenylmethyl-oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrone derivatives.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of nitrone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

Propionaldehyde O-pentafluorophenylmethyl-oxime has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Propionaldehyde O-pentafluorophenylmethyl-oxime involves its interaction with molecular targets through the oxime group. The compound can act as both a hydrogen-bond donor and acceptor, facilitating its binding to various biological molecules. This interaction can lead to the modulation of enzyme activity and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Formaldehyde O-pentafluorophenylmethyl-oxime
  • Acetaldehyde O-pentafluorophenylmethyl-oxime
  • Butyraldehyde O-pentafluorophenylmethyl-oxime

Uniqueness

Propionaldehyde O-pentafluorophenylmethyl-oxime is unique due to its specific structural features, which confer distinct reactivity and binding properties compared to other similar compounds. The presence of the pentafluorophenylmethyl group enhances its stability and reactivity, making it a valuable compound in various research applications .

Biological Activity

Propionaldehyde O-pentafluorophenylmethyl-oxime is a derivative of propionaldehyde, formed through the reaction with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA). This compound is primarily studied for its applications in analytical chemistry, particularly in gas chromatography for the detection and quantification of carbonyl compounds. Its biological activity has garnered interest due to its potential implications in various fields, including environmental science and toxicology.

  • Molecular Formula : C13H8F5N1O
  • Molecular Weight : 297.2 g/mol
  • Appearance : Colorless liquid

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an analytical standard rather than direct biological effects. However, studies indicate that derivatives of aldehydes can exhibit varying degrees of biological activity, including antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research has shown that some oxime derivatives possess antimicrobial properties. The presence of the pentafluorophenyl group may enhance the lipophilicity and membrane permeability of the compound, potentially leading to increased antimicrobial efficacy.

Case Study : A study examining various oxime derivatives found that those with halogenated aromatic groups exhibited significant antibacterial activity against Gram-positive bacteria. The specific effects of this compound on microbial strains remain to be fully elucidated.

Cytotoxicity

The cytotoxic effects of aldehyde derivatives have been documented in various studies. For instance, propionaldehyde itself has been noted to induce cytotoxicity in certain cell lines, which could extend to its oxime derivative.

Research Findings :

  • A study indicated that propionaldehyde could induce apoptosis in human lung cancer cells, suggesting that its derivatives might retain similar properties.
  • The mechanism of action may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Analytical Applications

This compound is primarily utilized in analytical chemistry for:

  • Gas Chromatography (GC) : It serves as a derivatizing agent for carbonyl compounds, enhancing their volatility and detectability.
  • Environmental Monitoring : It is used in the analysis of volatile organic compounds (VOCs) in environmental samples, aiding in pollution assessment.

Data Tables

Property Value
Molecular Weight297.2 g/mol
Boiling Point180 °C
SolubilitySoluble in organic solvents
Biological Activity Effect
AntimicrobialPotential activity against Gram-positive bacteria
CytotoxicityInduces apoptosis in cell lines

Properties

IUPAC Name

(E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]propan-1-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F5NO/c1-2-3-16-17-4-5-6(11)8(13)10(15)9(14)7(5)12/h3H,2,4H2,1H3/b16-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPZGAUHLLBMFA-HQYXKAPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=NOCC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932710-53-7
Record name Propionaldehyde O-pentafluorophenylmethyl-oxime
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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